![molecular formula C21H26N2O3 B250004 N-(4-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250004.png)
N-(4-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide, also known as Compound X, is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of amides and has a molecular weight of 393.5 g/mol. The purpose of
Wirkmechanismus
The mechanism of action of N-(4-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide involves the inhibition of a specific enzyme, which is involved in the regulation of various cellular processes. This enzyme is a member of the serine/threonine protein kinase family and plays a critical role in the regulation of cell growth, survival, and differentiation. By inhibiting this enzyme, N-(4-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide can modulate cellular function and potentially be used as a therapeutic agent for various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of the specific enzyme in a dose-dependent manner. In vivo studies have shown that N-(4-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide can modulate cellular function and potentially be used as a therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide in lab experiments include its high potency and selectivity for the specific enzyme. This compound can be used to study the function of the enzyme and its role in disease progression. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide. One potential direction is to study the safety and efficacy of this compound in animal models of disease. Another direction is to optimize the synthesis method to achieve higher yields and purity of the final product. Additionally, researchers can explore the potential of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Synthesemethoden
The synthesis of N-(4-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide involves a multi-step process. The first step is the synthesis of 2-isopropylphenol, which is then reacted with acetyl chloride to form 2-isopropylphenyl acetate. This intermediate compound is then reacted with 4-aminophenol to form the desired product, N-(4-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide. The synthesis method has been optimized to achieve high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has potential applications in scientific research as a tool for studying the function of specific proteins and enzymes. This molecule has been shown to inhibit the activity of a specific enzyme, which is involved in the regulation of various cellular processes. By selectively inhibiting this enzyme, researchers can study the effects of its inhibition on cellular function and disease progression.
Eigenschaften
Molekularformel |
C21H26N2O3 |
---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-methyl-N-[4-[[2-(2-propan-2-ylphenoxy)acetyl]amino]phenyl]propanamide |
InChI |
InChI=1S/C21H26N2O3/c1-14(2)18-7-5-6-8-19(18)26-13-20(24)22-16-9-11-17(12-10-16)23-21(25)15(3)4/h5-12,14-15H,13H2,1-4H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
LUALWDOHOORHAR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)NC(=O)C(C)C |
Kanonische SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)NC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.